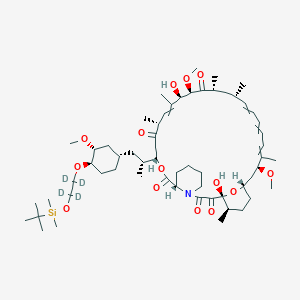

![molecular formula C₅₁H₈₄O₂₂ B1141296 (2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 76296-75-8](/img/structure/B1141296.png)

(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Polyphyllin VII (PP7) is a steroidal saponin derived from Rhizoma Paridis . It has been found to exert potent anti-cancer effects on a wide spectrum of cancer cell lines . PP7 primarily targets NF-κB/MMP-9/VEGF signaling pathway , MAPK pathways , and moesin , a key regulator of the Wnt/β-catenin pathway .

Mode of Action

PP7 interacts with its targets and induces various changes. It binds to moesin and induces its degradation via the ubiquitin-proteasome pathway, thereby weakening the activity of the Wnt/β-catenin pathway . This results in a decrease in side population cells, overcoming bortezomib resistance .

Biochemical Pathways

PP7 affects several biochemical pathways. It downregulates the NF-κB and MAPK pathways, reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE 2), and the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) . It also suppresses the NF-κB/MMP-9/VEGF signaling pathway, leading to decreased angiogenesis and metastasis .

Pharmacokinetics

After oral administration of the P. polyphylla extract, PP7 was found to have the highest maximum concentration (Cmax, 17.0 ± 2.24 µg/L) of all nine components . The bioavailabilities of all nine components were less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora .

Result of Action

PP7 exerts strong anti-inflammatory activities in multiple in vitro and in vivo models . It markedly inhibits xylene-induced ear edema and cotton pellet-induced granuloma formation in mice, and suppresses LPS and CuSO4-induced inflammation and toxicity in zebrafish embryos . It also possesses strong anti-angiogenesis and anti-metastasis activities, suggesting that PP7 could be a potential candidate agent for HCC treatment .

Action Environment

The action of PP7 can be influenced by environmental factors. For instance, the presence of intestinal flora can hydrolyze the compounds, affecting their bioavailability . The compounds are predominantly distributed in the liver and lungs, which may be target organs

Biochemical Analysis

Biochemical Properties

PP7 interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE 2) and downregulate the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) .

Cellular Effects

Polyphyllin VII has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the NF-κB and MAPKs pathways .

Molecular Mechanism

The molecular mechanism of action of Polyphyllin VII involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by suppressing the NF-κB and MAPKs pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Polyphyllin VII has been observed to reduce the production of NO and PGE 2 and downregulate the protein and mRNA expressions of pro-inflammatory cytokines and enzymes in LPS-induced RAW264.7 cells .

Dosage Effects in Animal Models

The effects of Polyphyllin VII vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that Polyphyllin VII is involved in are not fully clarified yet. It has been found to suppress the NF-κB and MAPKs pathways .

Transport and Distribution

It has been found to be predominantly distributed in the liver and lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyphyllin VII is typically extracted from the rhizomes of Paris yunnanensis. The extraction process involves several steps, including drying, grinding, and solvent extraction. The crude extract is then purified using chromatographic techniques to isolate Polyphyllin VII .

Industrial Production Methods: Industrial production of Polyphyllin VII involves large-scale cultivation of Paris yunnanensis, followed by extraction and purification processes similar to those used in laboratory settings. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Polyphyllin VII undergoes various chemical reactions, including:

Oxidation: Polyphyllin VII can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Polyphyllin VII.

Substitution: Substitution reactions can introduce new functional groups into the Polyphyllin VII molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of Polyphyllin VII with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Polyphyllin VII has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of natural products and their derivatives.

Biology: Investigated for its effects on cellular processes and pathways.

Medicine: Explored for its potential as an anticancer agent due to its strong activity against various carcinomas.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Polyphyllin VII is unique among its family members due to its strong anticancer activity. Similar compounds include:

Polyphyllin I: Another member of the polyphyllin family with anticancer properties.

Polyphyllin II: Known for its antimicrobial and anticancer activities.

Polyphyllin VI: Exhibits anticancer and anti-inflammatory properties.

Polyphyllin VII stands out due to its higher potency and broader spectrum of anticancer activity compared to other polyphyllins .

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHYVTIBXQFLKG-UAOMXDAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/new.no-structure.jpg)